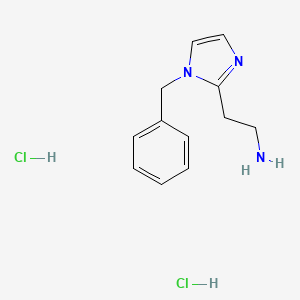
2-(1-benzyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-benzyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .
Preparation Methods
The synthesis of 2-(1-benzyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride typically involves the reaction of benzyl imidazole with ethylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium or potassium hydroxide. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product. Industrial production methods may involve the use of more advanced techniques and equipment to ensure the purity and yield of the compound .
Chemical Reactions Analysis
2-(1-benzyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction may produce imidazole derivatives with reduced nitrogen atoms .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential antimicrobial, antifungal, and antiviral properties. In medicine, it is explored for its potential therapeutic effects, including antihypertensive and anticancer activities. In industry, it is used in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 2-(1-benzyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial effects. Additionally, it may interact with receptors involved in signal transduction pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
2-(1-benzyl-1H-imidazol-2-yl)ethan-1-amine dihydrochloride can be compared with other imidazole derivatives, such as 2-(1H-imidazol-1-yl)ethanamine and 2-(2-methyl-1H-imidazol-1-yl)ethanamine. While these compounds share a similar core structure, they differ in their substituents and, consequently, their chemical and biological properties. For instance, this compound may exhibit unique antimicrobial and therapeutic activities compared to its analogs due to the presence of the benzyl group .
Properties
Molecular Formula |
C12H17Cl2N3 |
|---|---|
Molecular Weight |
274.19 g/mol |
IUPAC Name |
2-(1-benzylimidazol-2-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C12H15N3.2ClH/c13-7-6-12-14-8-9-15(12)10-11-4-2-1-3-5-11;;/h1-5,8-9H,6-7,10,13H2;2*1H |
InChI Key |
XZSFVLMIBFROTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CN=C2CCN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



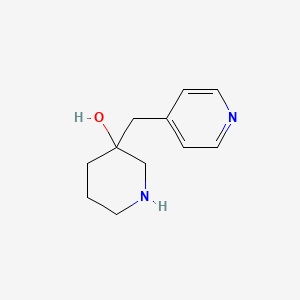


![1-(Imidazo[1,2-a]pyridin-2-ylmethyl)cyclopropane-1-carboxylic acid](/img/structure/B13592191.png)
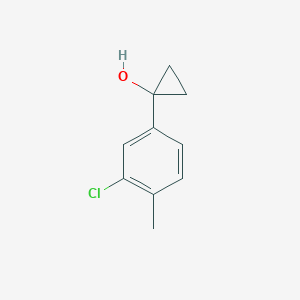
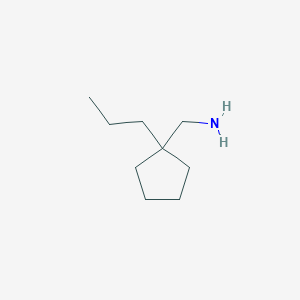
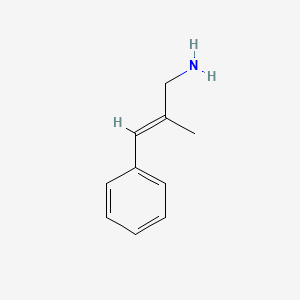

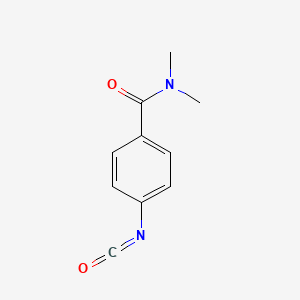

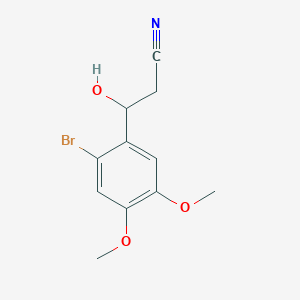
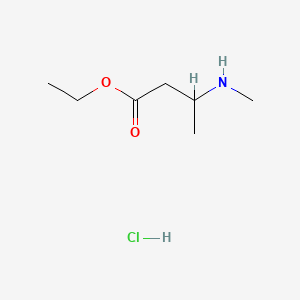
![tert-butyl N-[2-amino-2-(2,4,6-trichlorophenyl)ethyl]carbamate](/img/structure/B13592247.png)
